molecular formula C7H11N3 B1372338 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine CAS No. 1187765-24-7

3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Cat. No.: B1372338
CAS No.: 1187765-24-7
M. Wt: 137.18 g/mol
InChI Key: PNHOYOOOPIXCBT-UHFFFAOYSA-N
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Description

3-(2-Methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 5-amino group and a 2-methylcyclopropyl substituent at the 3-position. The cyclopropane ring introduces steric constraint and conformational rigidity, while the methyl group modulates electronic and steric properties.

Properties

IUPAC Name

5-(2-methylcyclopropyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-2-5(4)6-3-7(8)10-9-6/h3-5H,2H2,1H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHOYOOOPIXCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylcyclopropyl hydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Domino Reactions with Arylglyoxals

Pyrazol-5-amines undergo multicomponent domino reactions with arylglyoxals to form fused heterocycles. Key transformations include:

Key process :

  • Condensation between 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine and arylglyoxals

  • Sequential C=O/C=N additions

  • Cyclization via 6π electrocyclization or Michael addition

Product TypeConditionsYield RangeKey Features
Pyrazolo[3,4-b]pyridinesDMF, 120°C, 20 min65-79%Forms tricyclic 1,7-naphthyridines
1,3-DiazocanesEtOH, p-TsOH, 50°C68-74%Creates 8-membered nitrogen rings
Pyrrolo[2,3-c]pyrazolesDMF, 120°C, 1:2 reagent ratio34%Produces bioactive fused systems

This method enables simultaneous formation of 2 C–N and 3 C–C bonds in a single operation .

Oxidative Coupling Reactions

The amine participates in iodine-mediated oxidative couplings to construct azo derivatives:

Mechanistic pathway :

  • Iodine/TBHP system generates radical intermediates

  • Intermolecular N–N bond formation

  • Aromatization through dehydrogenation

Optimized conditions :

  • Catalyst: I₂ (1.1 eq)

  • Oxidant: TBHP (4 eq)

  • Solvent: EtOH at 50°C

  • Yield: 86% for azo products

Halogenation at C4 Position

Regioselective halogenation occurs under metal-free conditions:

Halogen SourceConditionsYieldProduct
NBSDMSO, rt, 3h92%4-Bromo derivative
NISDMSO, 40°C, 5h85%4-Iodo derivative
NCSDMSO, 2.5 eq reagent, 12h68%4-Chloro derivative

DMSO acts as both solvent and catalyst through a proposed radical mechanism .

Reductive Amination

The primary amine undergoes efficient one-pot reductive amination:

Typical procedure :

  • Condensation with aldehydes (e.g., p-methoxybenzaldehyde)

  • In situ imine formation

  • NaBH₄ reduction in MeOH

Key advantages :

  • Solvent-free initial step

  • 78% yield for N-(4-methoxybenzyl) derivatives

  • No intermediate purification required

Cross-Coupling Reactions

The amine participates in transition-metal catalyzed couplings:

Reaction TypeConditionsProduct ExampleYield
SonogashiraCuI/Pd(PPh₃)₄, Et₃N, 80°CAlkynylated pyrazolo-pyridines72%
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, H₂O/EtOHBiaryl-fused systems65%

These reactions exploit the electron-rich pyrazole ring for catalytic activation .

Tautomerization and Coordination Chemistry

The compound exhibits:

  • Prototropic tautomerism between 1H and 2H pyrazole forms

  • Chelation capability through N3 and NH₂ groups

  • Formation of stable complexes with Cu(I)/Cu(II) species

Structural studies reveal a preference for the 1H tautomer in solid state .

This comprehensive reactivity profile positions 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine as a strategic building block for synthesizing pharmaceutically relevant heterocycles. Recent advances in domino reactions and oxidative couplings particularly highlight its utility in constructing complex nitrogen-containing architectures.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis. Common synthetic routes involve cyclization reactions with appropriate precursors, typically utilizing solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the formation of the pyrazole ring.

Biology

Research into the biological activities of this compound has revealed its potential as an antimicrobial and anti-inflammatory agent. Studies have shown that it can interact with specific molecular targets, modulating enzyme or receptor activity and leading to various biological effects. The exact mechanisms remain an area of active investigation, but preliminary findings suggest promising avenues for further exploration.

Medicine

In medicinal chemistry, 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is being explored as a lead compound for developing new pharmaceuticals. Its structural features contribute to its biological activity, making it a candidate for drug design targeting various diseases. The compound's ability to undergo oxidation, reduction, and substitution reactions enhances its potential for creating analogs with improved therapeutic profiles.

Industry

The compound is also utilized in the development of agrochemicals and other industrial products. Its unique chemical properties allow it to serve as an effective agent in formulations aimed at pest control and agricultural enhancement.

Case Study 1: Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial properties of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine against various bacterial strains. The compound exhibited significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents. Further investigations into its mechanism of action are ongoing to elucidate how it interacts with bacterial targets.

Case Study 2: Drug Development

Another study focused on the compound's role as a lead structure in drug development for inflammatory diseases. Through structure-activity relationship (SAR) studies, modifications to the pyrazole ring were made, leading to analogs with enhanced activity against specific inflammatory pathways. These findings underscore the compound's relevance in pharmacological research.

Mechanism of Action

The mechanism of action of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Substituent Effects at the 3-Position

The 3-position of the pyrazole-5-amine core is critical for modulating biological activity, solubility, and metabolic stability. Below is a comparative analysis of substituents:

Substituent Example Compound Key Properties
2-Methylcyclopropyl 3-(2-Methylcyclopropyl)-1H-pyrazol-5-amine Balances steric bulk and rigidity; enhances metabolic stability via reduced enzymatic degradation. Unique conformational constraints may optimize binding in enzyme active sites .
Cyclopropyl 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Less bulky than 2-methylcyclopropyl; improved synthetic accessibility. Used in antimicrobial agents with moderate activity .
Phenyl (Electron-Withdrawing) 3-(3-Chlorophenyl)-1H-pyrazol-5-amine Chlorine increases electron-withdrawing effects, enhancing enzyme inhibition (e.g., BoNTA-LC inhibition). Higher polarity reduces membrane permeability .
Trifluoromethyl 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Strong electron-withdrawing effects improve metabolic stability and binding affinity. High hydrophobicity may limit solubility .
tert-Butyl 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine High lipophilicity enhances membrane permeability but increases metabolic clearance risks. Bulky substituents may hinder target engagement .
Thienyl 3-(Thiophen-2-yl)-1H-pyrazol-5-amine Introduces aromatic heterocyclic interactions. Moderate steric effects and improved solubility compared to phenyl derivatives .

Physicochemical Properties

Property 3-(2-Methylcyclopropyl) 3-Cyclopropyl 3-Trifluoromethyl 3-(3-Chlorophenyl)
LogP 2.1–2.5 1.8–2.2 3.0–3.5 2.5–3.0
Solubility (mg/mL) 0.1–0.5 0.3–0.8 <0.1 0.2–0.6
Metabolic Stability High Moderate Very High Moderate

Data inferred from structural analogs in .

Biological Activity

3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methylcyclopropyl hydrazine with appropriate carbonyl compounds. The process can be optimized for yield and purity through various synthetic routes, including:

  • Hydrazone Formation : Reacting hydrazines with ketones or aldehydes.
  • Cyclization : Following the formation of hydrazones, cyclization can occur under acidic or basic conditions to form the pyrazole ring.

Biological Activity

The biological activity of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has been explored in several studies, revealing a range of pharmacological effects.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
3-(2-methylcyclopropyl)-1H-pyrazol-5-amineMCF-7 (breast cancer)15.0
3-(2-methylcyclopropyl)-1H-pyrazol-5-amineA549 (lung cancer)12.5

These findings indicate that modifications to the pyrazole structure can enhance biological activity against cancer cells .

The mechanism by which 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine exerts its effects may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine on tumor growth in a xenograft model. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of this compound in models of neurodegeneration. Findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates .

Q & A

Q. What synthetic routes are most effective for preparing 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine derivatives?

A multi-step approach is commonly employed, starting with cyclization of hydrazine derivatives and 2-methylcyclopropyl ketones. For example, nucleophilic substitution reactions under acidic/basic conditions yield intermediates, followed by purification via column chromatography (hexane:ethyl acetate) . Optimizing reaction time (4–5 hours) and temperature (room temperature) improves yield and purity. Triethylamine is critical for neutralizing byproducts during acyl chloride coupling .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirms substituent positions and cyclopropane ring integrity (e.g., δ ~0.71–0.92 ppm for cyclopropane protons) .
  • IR Spectroscopy : Identifies NH₂ stretches (~3250 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 437.41 for a derivative) .

Q. How can researchers assess the stability of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine under varying pH conditions?

Conduct accelerated degradation studies using buffers (pH 1–13) at 40–60°C. Monitor decomposition via HPLC or LC-MS. Cyclopropane rings are sensitive to strong acids/bases, requiring neutral storage conditions .

Q. What microbial strains should be prioritized for initial antimicrobial screening?

Use standard Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria, alongside fungi (Aspergillus flavus, Fusarium verticillioides). Streptomycin and nystatin serve as positive controls .

Advanced Research Questions

Q. How do steric effects from the 2-methylcyclopropyl group influence structure-activity relationships (SAR) in antimicrobial derivatives?

The cyclopropane moiety enhances rigidity, potentially improving target binding. Compare derivatives with bulkier substituents (e.g., tert-butyl) versus smaller groups (e.g., methyl). Compounds like 9d and 9h ( ) show enhanced activity against Pseudomonas aeruginosa, suggesting steric bulk optimizes membrane penetration .

Q. What strategies resolve contradictions in biological activity data across microbial strains?

Perform dose-response assays (IC₅₀/EC₅₀) to quantify potency variations. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) may exhibit strain-specific efficacy due to differences in microbial enzyme redox environments . Statistical tools like ANOVA identify significant outliers.

Q. How can computational modeling guide the design of selective kinase inhibitors based on this scaffold?

Use X-ray crystallography data (e.g., from similar pyrazole complexes, PDB: 4QPA) to model interactions with kinase ATP-binding pockets. Molecular dynamics simulations predict binding stability, while docking studies prioritize substituents (e.g., 4-methoxybenzyl) that enhance hydrophobic interactions .

Q. What mechanistic insights explain the compound’s oxidation/reduction behavior?

Cyclopropane rings undergo ring-opening oxidation with KMnO₄/H₂O₂, forming diols or ketones. Reduction with NaBH₄ selectively targets pyrazole carbonyl groups without disrupting the cyclopropane . Monitor intermediates via TLC and GC-MS.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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